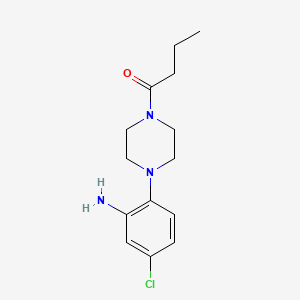
2-(4-butyryl-1-piperazinyl)-5-chloroaniline
Übersicht
Beschreibung
2-(4-butyryl-1-piperazinyl)-5-chloroaniline, also known as BPCA, is a chemical compound that has been widely used in scientific research due to its unique properties. BPCA is a small molecule that can easily penetrate cell membranes and interact with various biological processes, making it a valuable tool for studying biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(4-butyryl-1-piperazinyl)-5-chloroaniline involves its interaction with various biological processes, including enzyme activity and protein-protein interactions. This compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing them from catalyzing chemical reactions. Additionally, this compound can interact with specific proteins, altering their conformation and function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the modulation of neurotransmitter release, and the reduction of inflammation. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-butyryl-1-piperazinyl)-5-chloroaniline in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular processes. Additionally, this compound is relatively stable and can be synthesized in large quantities, making it more accessible for scientific research. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of 2-(4-butyryl-1-piperazinyl)-5-chloroaniline in scientific research. One potential direction is the development of this compound-based therapies for cancer treatment, either alone or in combination with other drugs. Additionally, this compound may be used as a tool to study the role of specific proteins in neurological disorders, potentially leading to the development of new treatments for these conditions. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, which may reveal new therapeutic targets and applications for this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-butyryl-1-piperazinyl)-5-chloroaniline has been used in various scientific research applications, including drug discovery and development, cancer research, and neurological studies. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, making it a potential candidate for cancer treatment. Additionally, this compound has been used as a tool to study the role of certain proteins in neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-2-3-14(19)18-8-6-17(7-9-18)13-5-4-11(15)10-12(13)16/h4-5,10H,2-3,6-9,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHCXCPRLIRJBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



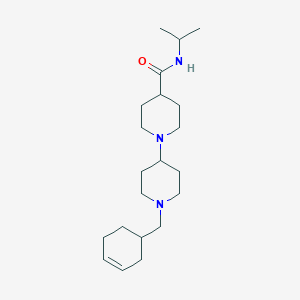
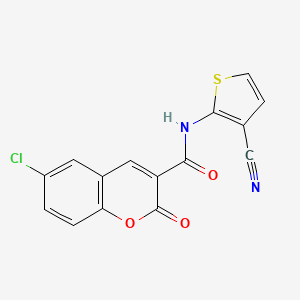
![1-[(4-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4730251.png)
![ethyl [6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4730257.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2,5-dimethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4730268.png)
![3-(4,5-dimethyl-3-thienyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4730283.png)
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-propanamine hydrochloride](/img/structure/B4730297.png)
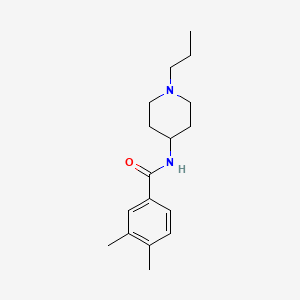
![N-[2-(4-fluorophenyl)ethyl]-N'-(4-phenoxyphenyl)thiourea](/img/structure/B4730330.png)
![2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4730331.png)
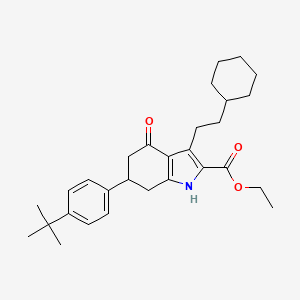

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-methoxybenzamide](/img/structure/B4730347.png)
![2'-({[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B4730353.png)